2,2-Dimethyl-N-(pentan-2-yl)propanamide
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Overview
Description
2,2-Dimethyl-N-(pentan-2-yl)propanamide is an organic compound with the molecular formula C10H21NO. It belongs to the class of amides, which are derivatives of carboxylic acids where the hydroxyl group is replaced by an amine group. This compound is characterized by its branched structure, which includes a 2,2-dimethylpropanamide core with a pentan-2-yl substituent.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethyl-N-(pentan-2-yl)propanamide typically involves the reaction of 2,2-dimethylpropanoyl chloride with pentan-2-amine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
2,2-dimethylpropanoyl chloride+pentan-2-amine→this compound+HCl
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: 2,2-Dimethyl-N-(pentan-2-yl)propanamide can undergo various chemical reactions, including:
Hydrolysis: In the presence of strong acids or bases, the amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to form the corresponding amine.
Substitution: The amide nitrogen can participate in nucleophilic substitution reactions, especially under acidic or basic conditions.
Common Reagents and Conditions:
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Various nucleophiles under acidic or basic conditions.
Major Products:
Hydrolysis: 2,2-dimethylpropanoic acid and pentan-2-amine.
Reduction: 2,2-dimethyl-N-(pentan-2-yl)amine.
Substitution: Depending on the nucleophile, various substituted amides.
Scientific Research Applications
2,2-Dimethyl-N-(pentan-2-yl)propanamide has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules and its role in biochemical pathways.
Medicine: Investigated for its potential pharmacological properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-N-(pentan-2-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other non-covalent interactions with these targets, leading to changes in their activity or function. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
2,2-Dimethylpropanamide: Lacks the pentan-2-yl substituent, making it less bulky and potentially less reactive.
N,N-Dimethylpropanamide: Contains two methyl groups on the nitrogen, altering its steric and electronic properties.
2,2-Dimethyl-N-(3-methylphenyl)propanamide: Contains a phenyl group, significantly changing its chemical behavior and applications.
Uniqueness: 2,2-Dimethyl-N-(pentan-2-yl)propanamide is unique due to its specific branched structure, which imparts distinct steric and electronic properties. This uniqueness makes it valuable in applications where specific molecular interactions are required.
Properties
IUPAC Name |
2,2-dimethyl-N-pentan-2-ylpropanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO/c1-6-7-8(2)11-9(12)10(3,4)5/h8H,6-7H2,1-5H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUVFRMWJZRIJBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)NC(=O)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40718738 |
Source
|
Record name | 2,2-Dimethyl-N-(pentan-2-yl)propanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40718738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89810-33-3 |
Source
|
Record name | 2,2-Dimethyl-N-(pentan-2-yl)propanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40718738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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